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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

Cat. No.: B1333659

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 2-Fluoro-6-methoxybenzyl alcohol is not
readily available in public databases. The data presented in this guide is based on
computational predictions and should be used as a reference. Experimental verification is
highly recommended.

Introduction

2-Fluoro-6-methoxybenzyl alcohol (CAS No: 253668-46-1) is a substituted aromatic alcohol
with potential applications in medicinal chemistry and organic synthesis.[1] Its chemical
structure consists of a benzene ring substituted with a fluorine atom, a methoxy group, and a
hydroxymethyl group. This guide provides a summary of predicted spectroscopic data,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to
aid in the characterization of this compound.

Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR data were generated using online prediction tools. These
predictions are based on the chemical structure of 2-Fluoro-6-methoxybenzyl alcohol.

Table 1: Predicted *H NMR Data
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.25 t 1H Ar-H
~6.80 d 1H Ar-H
~6.70 d 1H Ar-H
~4.70 S 2H -CH20H
~3.85 S 3H -OCHs
~2.50 (variable) s (broad) 1H -OH

Table 2: Predicted 3C NMR Data

Chemical Shift (ppm) Assighment
~160 (d) C-F

~158 (d) C-OCHs
~130 (d) Ar-C-H

~115 (d) Ar-C-H

~110 (d) Ar-C-CH20H
~105 (d) Ar-C-H

~60 -CH20H

~56 -OCHs

Note: 'd' indicates a doublet, arising from coupling with the fluorine atom.

Infrared (IR) Spectroscopy

A full predicted IR spectrum is not available. However, the expected characteristic absorption
bands based on the functional groups present in 2-Fluoro-6-methoxybenzyl alcohol are listed
below.
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Table 3: Expected Characteristic IR Absorption Bands

Functional Group

Wavenumber (cm~2) . . Intensity
Vibration

3550 - 3200 O-H stretch (alcohol) Strong, broad

3100 - 3000 C-H stretch (aromatic) Medium

2950 - 2850 C-H stretch (aliphatic) Medium

1600 - 1450 C=C stretch (aromatic) Medium

1250 - 1000 C-O stretch (alcohol, ether) Strong

1100 - 1000 C-F stretch Strong

Mass Spectrometry (MS)

The following predicted mass spectrometry data provides the collision cross-section (CCS)
values for various adducts of 2-Fluoro-6-methoxybenzyl alcohol. This data can be useful in
identifying the compound using ion mobility-mass spectrometry techniques.

Table 4: Predicted Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b1333659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Adduct m/z Predicted CCS (A2
[M+H]* 157.06593 127.7
[M+Na]* 179.04787 137.0
[M-H]- 155.05137 129.4
[M+NHa4]* 174.09247 148.5
[M+K]+ 195.02181 135.1
[M+H-H-0]* 139.05591 121.8
[M+HCOO]~ 201.05685 150.5
[M+CH3COO]~ 215.07250 174.6
[M+Na-2H]- 177.03332 134.0
[M]* 156.05810 127.9
M]- 156.05920 127.9

Data sourced from PubChemlLite.

Experimental Protocols

The following are general protocols for acquiring spectroscopic data for solid organic
compounds. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy (*H and **C)

e Sample Preparation:

o Weigh 5-25 mg of 2-Fluoro-6-methoxybenzyl alcohol for *H NMR or 50-100 mg for 3C
NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
DMSO-ds) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.
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o Data Acquisition:

o

Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.

o Acquire the *H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).

o For 3C NMR, use a proton-decoupled pulse sequence. A longer acquisition time or a
greater number of scans may be necessary due to the lower natural abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.

[¢]

Phase the spectrum and perform baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

[e]

Integrate the peaks in the *H spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

e Sample Preparation:
o Ensure the ATR crystal is clean.
o Place a small amount of solid 2-Fluoro-6-methoxybenzyl alcohol onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Data Acquisition:
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o Collect a background spectrum of the empty ATR accessory.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to generate the absorbance or transmittance
spectrum.

» Data Processing:

o Label the significant peaks with their wavenumbers (cm~1).

Mass Spectrometry (Electron lonization - El)

e Sample Introduction:
o For a solid sample, a direct insertion probe is typically used.
o A small amount of the sample is placed in a capillary tube at the end of the probe.
o The probe is inserted into the ion source of the mass spectrometer.
e lonization:
o The sample is vaporized by heating the probe.

o The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

» Detection and Spectrum Generation:

o The separated ions are detected, and a mass spectrum is generated, plotting ion intensity
versus m/z.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound.

Compound Synthesis & Purification
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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